molecular formula C13H6Br6O3 B12535959 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol CAS No. 671786-50-8

3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol

Cat. No.: B12535959
CAS No.: 671786-50-8
M. Wt: 689.6 g/mol
InChI Key: HMNJOPXNRANRRI-UHFFFAOYSA-N
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Description

3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is a brominated phenolic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol typically involves the bromination of phenolic precursors. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to achieve the desired level of bromination and ensure the correct positioning of bromine atoms on the phenolic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of bromine atoms or the conversion of phenolic groups to other functional groups.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or functionalized phenolic compounds.

Scientific Research Applications

3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol involves its interaction with molecular targets such as enzymes, receptors, or cellular structures. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, disruption of cellular membranes, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Another brominated phenolic compound with similar reactivity but fewer bromine atoms.

    Tetrabromobisphenol A: A widely used flame retardant with a different structural framework but similar bromination pattern.

    Pentabromophenol: A highly brominated phenol with distinct chemical properties and applications.

Uniqueness

3-(Dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol is unique due to its specific arrangement of bromine atoms and the presence of both dibromomethoxy and tetrabromophenoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

671786-50-8

Molecular Formula

C13H6Br6O3

Molecular Weight

689.6 g/mol

IUPAC Name

3-(dibromomethoxy)-2-(2,3,4,5-tetrabromophenoxy)phenol

InChI

InChI=1S/C13H6Br6O3/c14-5-4-8(10(16)11(17)9(5)15)21-12-6(20)2-1-3-7(12)22-13(18)19/h1-4,13,20H

InChI Key

HMNJOPXNRANRRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br)O

Origin of Product

United States

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